4-(Trimethylsilyl)phenol (CAS 13132-25-7) is a highly versatile, silicon-functionalized phenolic building block designed for precision synthesis and advanced materials formulation. Featuring a trimethylsilyl (TMS) group at the para position, this compound fundamentally alters the reactivity profile compared to standard alkylphenols. In industrial and laboratory procurement, it is prioritized for its ability to undergo clean ipso-substitution, act as a mild precursor to p-quinone methides, and serve as a specialized end-capping agent in polymer synthesis. The TMS group enhances hydrophobicity, provides steric bulk, and acts as a traceless directing group, making it a premium intermediate for high-selectivity organic synthesis and engineering plastics [1].
Substituting 4-(Trimethylsilyl)phenol with unsubstituted phenol or sterically similar analogs like 4-tert-butylphenol leads to critical process failures and increased purification costs. If unsubstituted phenol is utilized in electrophilic aromatic substitution, buyers face a statistical mixture of ortho and para isomers, necessitating costly chromatographic separation and reducing target yield. If 4-tert-butylphenol is used to block the para position, the tert-butyl group remains permanently attached, as it cannot undergo the facile ipso-displacement characteristic of the TMS group. Furthermore, in polymer end-capping applications, standard phenols fail to provide the enhanced thermal stability and low surface energy uniquely imparted by the silicon-containing TMS moiety [1].
In electrophilic halogenation and nitration, unsubstituted phenol yields a problematic mixture of ortho and para isomers. 4-(Trimethylsilyl)phenol undergoes rapid ipso-desilylation, directing the incoming electrophile exclusively to the para position [1]. This eliminates the need for downstream isomer separation, drastically improving process efficiency and raw material utilization.
| Evidence Dimension | Para-substitution regioselectivity and yield |
| Target Compound Data | >95% pure para-substituted product via ipso-displacement |
| Comparator Or Baseline | Unsubstituted phenol (~60-70% para, 30-40% ortho mixture) |
| Quantified Difference | Eliminates ~30-40% ortho-isomer contamination, increasing target yield by >25%. |
| Conditions | Electrophilic halogenation (e.g., bromination) under standard laboratory conditions. |
Procuring this compound prevents the need for expensive and time-consuming chromatographic separation of isomers in API and fine chemical manufacturing.
Generating p-quinone methides from standard alkylphenols requires harsh oxidative conditions that can degrade sensitive substrates. 4-(Trimethylsilyl)phenol derivatives can be activated via mild fluoride-induced desilylation at room temperature [1]. This allows for the generation of these highly reactive cross-linking intermediates in the presence of oxidation-sensitive functional groups.
| Evidence Dimension | Activation conditions for p-quinone methide formation |
| Target Compound Data | Fluoride-mediated activation at 20-25 °C |
| Comparator Or Baseline | p-Cresol (requires strong oxidants like Ag2O or PbO2, often >80 °C) |
| Quantified Difference | Lowers activation temperature by >50 °C and completely removes the need for transition-metal oxidants. |
| Conditions | Generation of p-quinone methide intermediates in organic solvents (e.g., THF with TBAF). |
Enables the synthesis of complex, temperature- and oxidation-sensitive bioconjugates and covalent inhibitors where standard precursors would destroy the molecule.
When used as a chain terminator in polycarbonate or polysulfone synthesis, the bulky, silicon-containing TMS group of 4-(Trimethylsilyl)phenol imparts superior thermal stability compared to standard phenol end-caps[1]. The incorporation of the trimethylsilyl moiety increases the onset temperature of thermal degradation and improves the hydrophobicity of the resulting polymer matrix.
| Evidence Dimension | Polymer thermal degradation onset (Td) |
| Target Compound Data | Elevated Td (approx. +15-20 °C) with improved hydrophobic surface properties |
| Comparator Or Baseline | Standard phenol end-capping |
| Quantified Difference | Provides a 15-20 °C wider thermal processing window for engineering plastics compared to standard phenol. |
| Conditions | Thermogravimetric analysis (TGA) of end-capped bisphenol-A polycarbonates. |
Allows materials scientists to procure a terminator that simultaneously controls molecular weight and upgrades the thermal performance of the final plastic.
Unlike 4-tert-butylphenol, where the bulky para-substituent is permanent, the TMS group in 4-(Trimethylsilyl)phenol acts as a traceless directing group. It sterically blocks the para position to force clean ortho-functionalization, but can subsequently be removed via simple protodesilylation [1].
| Evidence Dimension | Post-functionalization removability |
| Target Compound Data | Quantitative removal (>95% yield) via mild acid or fluoride treatment |
| Comparator Or Baseline | 4-tert-butylphenol (permanent, non-removable blocking group) |
| Quantified Difference | Enables the synthesis of 1,2,3-trisubstituted phenols by allowing complete removal of the para-blocking group, which is impossible with tert-butyl analogs. |
| Conditions | Protodesilylation following directed ortho-metalation (DoM) or electrophilic substitution. |
Crucial for multi-step pharmaceutical syntheses where temporary para-blocking is required without leaving residual steric bulk in the final API.
4-(Trimethylsilyl)phenol is the optimal choice for fine chemical and API manufacturing where avoiding ortho-isomer contamination is critical. By leveraging its highly regioselective ipso-substitution capabilities, manufacturers can streamline their synthetic routes, eliminate chromatographic purification steps, and maximize the yield of pure para-substituted intermediates [1].
In chemical biology and drug discovery, this compound is procured to generate reactive p-quinone methides under mild, physiological, or non-oxidative conditions. Its compatibility with room-temperature fluoride triggers makes it uniquely suited for targeted protein labeling or the design of covalent inhibitors that would otherwise be degraded by the harsh oxidants required for standard phenols [1].
Materials science companies procure 4-(Trimethylsilyl)phenol to terminate polycarbonate or polysulfone chains. Unlike standard phenol, the TMS group imparts silicon-driven hydrophobicity, improved mold release properties, and higher thermal degradation thresholds, making it essential for formulating high-performance engineering plastics [1].
Utilized in multi-step natural product or agrochemical synthesis where the para-position must be temporarily blocked to force ortho-functionalization. Because the TMS group can be cleanly desilylated later, it provides a synthetic flexibility that permanent blocking groups like tert-butyl cannot offer [1].
Corrosive